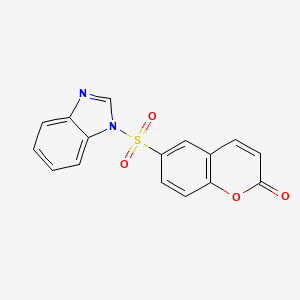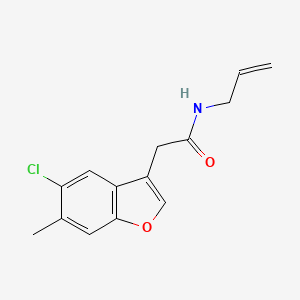
2-isobutyl-5-oxo-5-(2-pyridinylamino)pentanoic acid
Übersicht
Beschreibung
2-isobutyl-5-oxo-5-(2-pyridinylamino)pentanoic acid, also known as levetiracetam, is a medication primarily used to treat epilepsy. It was first approved by the US Food and Drug Administration in 1999 and has since become a widely prescribed drug for epilepsy treatment.
Wirkmechanismus
The exact mechanism of action of 2-isobutyl-5-oxo-5-(2-pyridinylamino)pentanoic acidm is still not fully understood. It is believed to work by binding to a specific protein in the brain called synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters. By binding to this protein, 2-isobutyl-5-oxo-5-(2-pyridinylamino)pentanoic acidm may help regulate neurotransmitter release and reduce the likelihood of seizures.
Biochemical and Physiological Effects:
Levetiracetam has been found to have minimal effects on other neurotransmitter systems, making it a relatively safe and well-tolerated medication. It does not appear to affect GABA receptors or sodium channels, which are the primary targets of many other antiepileptic drugs. Additionally, 2-isobutyl-5-oxo-5-(2-pyridinylamino)pentanoic acidm has a low potential for drug interactions and does not require routine blood monitoring.
Vorteile Und Einschränkungen Für Laborexperimente
Levetiracetam's unique mechanism of action and low potential for drug interactions make it an attractive option for laboratory experiments. However, its efficacy may vary depending on the type of epilepsy being studied and the specific animal model being used. Additionally, the cost of 2-isobutyl-5-oxo-5-(2-pyridinylamino)pentanoic acidm may be a limiting factor in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-isobutyl-5-oxo-5-(2-pyridinylamino)pentanoic acidm. These include:
1. Further investigation into its mechanism of action and how it may be used to treat other neurological disorders.
2. Exploration of novel formulations or delivery methods to improve efficacy and reduce side effects.
3. Development of biomarkers to predict response to 2-isobutyl-5-oxo-5-(2-pyridinylamino)pentanoic acidm treatment.
4. Investigation of its potential use in combination with other antiepileptic drugs to improve treatment outcomes.
5. Examination of its effects on cognitive function and quality of life in epilepsy patients.
In conclusion, 2-isobutyl-5-oxo-5-(2-pyridinylamino)pentanoic acidm is a widely used medication for the treatment of epilepsy. Its unique mechanism of action and low potential for drug interactions make it an attractive option for laboratory experiments. Further research is needed to fully understand its mechanism of action and potential use in treating other neurological disorders.
Wissenschaftliche Forschungsanwendungen
Levetiracetam has been extensively studied for its efficacy in treating epilepsy. It has been found to be effective in reducing seizure frequency and improving overall quality of life for epilepsy patients. Additionally, research has also been conducted on its potential use in treating other neurological disorders such as Alzheimer's disease, traumatic brain injury, and neuropathic pain.
Eigenschaften
IUPAC Name |
2-(2-methylpropyl)-5-oxo-5-(pyridin-2-ylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)9-11(14(18)19)6-7-13(17)16-12-5-3-4-8-15-12/h3-5,8,10-11H,6-7,9H2,1-2H3,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBNVCBVKSBKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCC(=O)NC1=CC=CC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[4-(difluoromethyl)-6-(4-methylphenyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4238073.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B4238081.png)
![N-[2-(4-acetyl-1-piperazinyl)ethyl]isonicotinamide](/img/structure/B4238091.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4238095.png)
![N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B4238103.png)
![{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4238111.png)

![N-ethyl-4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4238136.png)

![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}(phenyl)methanol](/img/structure/B4238154.png)
![11-(2-phenylethyl)-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4238175.png)
![(3-methoxypropyl)[4-nitro-2-(1-piperazinylcarbonyl)phenyl]amine](/img/structure/B4238181.png)
![5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4238196.png)
![N-{3-[(3,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4238202.png)